molecular formula C12H8Cl2O3 B13857723 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol

Cat. No.: B13857723
M. Wt: 271.09 g/mol
InChI Key: WXQMCPZQAQFLIY-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol is a compound that belongs to the class of phenol derivatives. Phenol derivatives are known for their wide range of applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve thermal stability and flame resistance . This compound, in particular, has potential biological activities and is used in scientific research for its unique properties.

Preparation Methods

The synthesis of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction between 2,5-dichlorophenol and 4-hydroxyphenol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Key Structural Features

  • Core Structure : A biphenyl system with a hydroxyl group on one ring and a phenoxy group linking the two rings.

  • Substituents : Chlorine atoms at positions 2 and 5 on the phenyl rings.

  • Functional Groups : Phenolic hydroxyl groups (–OH) and an ether linkage (–O–).

Oxidation Reactions

Phenolic hydroxyl groups are prone to oxidation under basic or acidic conditions.

  • Mechanism : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert phenols to quinones.

  • Example : In a similar compound (2,6-dichloro-4-[(4-hydroxyphenyl)amino]phenol), oxidation with sodium hypochlorite (NaClO) under alkaline conditions yielded quinone derivatives .

Reaction TypeReagentsProducts
OxidationH₂O₂, KMnO₄Quinones

Substitution Reactions

Chlorine atoms can undergo nucleophilic substitution, though their reactivity is lower than bromine or iodine.

  • Conditions : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like DMF.

  • Example : A related dichlorophenol compound replaced chlorine with nucleophiles (e.g., amines) under basic conditions .

SubstituentReaction ConditionsOutcomes
ChlorineNaOH, DMF, 80–120°CSubstituted derivatives

Coupling Reactions

The phenoxy group facilitates cross-coupling via Suzuki-Miyaura reactions.

  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like BINAP .

  • Example : A dichlorophenol derivative underwent coupling with boronic acids to form biaryl compounds .

Coupling TypeCatalystsProducts
Suzuki-MiyauraPd(OAc)₂, BINAPBiaryl compounds

Coordination Chemistry

The compound forms stable metal complexes due to its tridentate Schiff-base structure.

  • Example : Reaction with manganous acetate in methanol under reflux produced a coordination complex with controlled solvent evaporation .

Oxidation Pathway

  • Phenol Activation : Alkaline conditions activate the –OH group for oxidation.

  • Electrophilic Attack : Oxidizing agents (e.g., NaClO) attack the phenolic ring, forming a quinone structure.

  • Stabilization : Conjugation stabilizes the oxidized product .

Substitution Pathway

  • Nucleophilic Attack : Chlorine leaves as a leaving group, generating an aryl intermediate.

  • Nucleophile Addition : Amine or oxygen nucleophiles attack the aryl ring, forming substituted derivatives .

Analytical Methods

  • LC-MS : Confirms product formation via molecular weight analysis (e.g., m/z 270 for quinones) .

  • ¹H NMR : Identifies aromatic protons and hydroxyl groups (e.g., δ 9.14 ppm for phenolic –OH) .

Scientific Research Applications

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The compound’s anti-tumor activity could be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyphenoxy group enhances its potential biological activities compared to other dichlorophenols.

Properties

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

2,5-dichloro-4-(4-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H8Cl2O3/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,15-16H

InChI Key

WXQMCPZQAQFLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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